Cas no 1056675-12-7 (Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate)

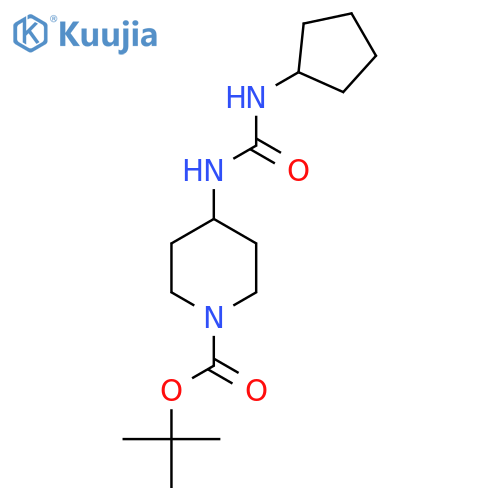

1056675-12-7 structure

商品名:Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate

CAS番号:1056675-12-7

MF:C16H29N3O3

メガワット:311.419764280319

CID:4788553

Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate

- tert-butyl 4-(cyclopentylcarbamoylamino)piperidine-1-carboxylate

- TERT-BUTYL 4-[(CYCLOPENTYLCARBAMOYL)AMINO]PIPERIDINE-1-CARBOXYLATE

- Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate

-

- インチ: 1S/C16H29N3O3/c1-16(2,3)22-15(21)19-10-8-13(9-11-19)18-14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H2,17,18,20)

- InChIKey: CQVDJUOPJODUSM-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)NC(NC1CCCC1)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 392

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 70.7

Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 063491-1g |

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |

1056675-12-7 | 95% | 1g |

£330.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343825-1g |

Tert-butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |

1056675-12-7 | 95+% | 1g |

¥3339.00 | 2024-08-09 | |

| Chemenu | CM317679-1g |

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |

1056675-12-7 | 95% | 1g |

$415 | 2023-01-20 | |

| Chemenu | CM317679-1g |

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |

1056675-12-7 | 95% | 1g |

$350 | 2021-08-18 |

Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1056675-12-7 (Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量